4-Acetamido-3-nitrobenzoic acid

Description

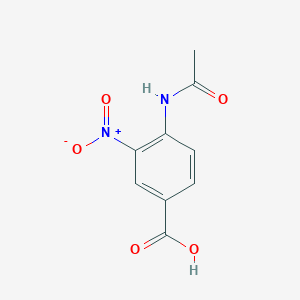

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQIMWBIZLRLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061766 | |

| Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539-06-6 | |

| Record name | 4-(Acetylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1539-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(acetylamino)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W2250FZKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Acetamido-3-nitrobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Acetamido-3-nitrobenzoic acid, a key chemical intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its fundamental chemical structure, tailored for professionals in research and development.

Core Compound Information

Chemical Name: this compound CAS Number: 1539-06-6[1] Molecular Formula: C₉H₈N₂O₅[2] Molecular Weight: 224.17 g/mol [2]

This compound is a derivative of benzoic acid and is notable for the presence of both an acetamido and a nitro functional group on the aromatic ring. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Appearance | Beige to yellow crystalline powder | [3] |

| Melting Point | 220-224 °C | [2][4] |

| Boiling Point | 497.4 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 254.6 ± 27.3 °C | [3] |

| Refractive Index | 1.657 | [3] |

| Vapor Pressure | 1.03E-10 mmHg at 25°C | [3] |

| LogP | 1.13 | [1] |

| Solubility | Soluble in DMSO and Methanol. | [5] |

Spectroscopic Data

¹H-NMR (300 MHz, DMSO-d6):

-

δ 11.20 (s, 1H)

-

δ 8.69 (m, 1H)

-

δ 8.54 (d, J=8.2 Hz, 1H)

-

δ 8.17 (d, J=7.78 Hz, 1H)

-

δ 7.81 (s, 1H)

-

δ 2.54 (s, 3H)[7]

¹³C-NMR (300MHz, CDCl₃):

-

δ 164.13

-

δ 154.56

-

δ 144.44

-

δ 143.14

-

δ 140.17

-

δ 137.36

-

δ 122.30

-

δ 120.40

-

δ 40.02

-

δ 39.23[7]

IR (KBr):

-

3376 cm⁻¹

-

3480 cm⁻¹

-

1710 cm⁻¹

-

1650 cm⁻¹

-

1602 cm⁻¹

-

1344 cm⁻¹[7]

Experimental Protocols

Synthesis of this compound via Nitration

A common and effective method for the preparation of this compound is the nitration of 4-acetamidobenzoic acid.[8] The following protocol is based on established patent literature.[8][9]

Materials:

-

4-acetamidobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 86-92%)

-

Concentrated Nitric Acid (HNO₃)

-

Ice water

Procedure:

-

Dissolution: Dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) while maintaining the temperature at or below 20°C. The ratio should be between 20 and 30 parts of 4-acetamidobenzoic acid to 100 parts of 100% sulfuric acid.[8]

-

Preparation of Nitrating Mixture: Separately, prepare a mixed acid solution by combining 1 part of 100% nitric acid with 2 parts of 100% sulfuric acid.[8]

-

Nitration Reaction: Slowly add the nitrating mixture to the solution of 4-acetamidobenzoic acid over a period of 1 to 5 hours.[8] It is critical to maintain the reaction temperature between 0°C and 12°C throughout the addition.[8] The amount of nitric acid should be sufficient to provide 1 to 1.2 moles per mole of 4-acetamidobenzoic acid.[8]

-

Reaction Completion: After the addition is complete, continue to stir the reddish-brown solution for one hour at 8-12°C.[9]

-

Precipitation: Slowly pour the reaction mixture into 1000 parts of ice water with stirring. This will cause the this compound to precipitate as a pale yellow solid.[9]

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a generous amount of water (e.g., 2000 parts) to remove residual acid.[9] The product can be further purified by recrystallization from ethanol.[7]

-

Drying: Dry the purified product to obtain this compound. A yield of approximately 68-89% can be expected.[7][9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

Chromatographic Conditions:

-

Column: Newcrom R1 or a similar C18 column.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid added. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

-

Detection: UV detector.

This method is suitable for quantitative analysis, impurity profiling, and pharmacokinetic studies. The method is scalable for preparative separation to isolate impurities.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Benzoic acid, 4-(acetylamino)-3-nitro- | SIELC Technologies [sielc.com]

- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 6. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 7. rjptonline.org [rjptonline.org]

- 8. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 9. US3177247A - Preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetamido-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Acetamido-3-nitrobenzoic acid, an important intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document outlines a common and effective synthetic protocol, details key characterization data, and presents the experimental workflows in a clear, visual format.

Synthesis of this compound

The most prevalent and industrially practiced method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 4-acetamidobenzoic acid.[2] The acetamido group (-NHCOCH₃) is a strong activating, ortho-, para- director, while the carboxylic acid group (-COOH) is a deactivating, meta- director. The powerful activating effect of the acetamido group directs the incoming nitro group to the position ortho to it (position 3), resulting in a high degree of regioselectivity.[2]

The reaction is typically performed using a nitrating mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures to prevent side reactions and ensure safety.[3]

Reaction Scheme

Experimental Protocol: Nitration of 4-Acetamidobenzoic Acid

This protocol is adapted from established patented methods.[3][4]

Materials:

-

4-Acetamidobenzoic acid

-

Concentrated Sulfuric Acid (86-92%)[3]

-

Mixed Acid (1 part 100% Nitric Acid to 2 parts 100% Sulfuric Acid)[3]

-

Ice

-

Distilled Water

Procedure:

-

Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 4-acetamidobenzoic acid to concentrated sulfuric acid (e.g., 135 parts of acid to 473 parts of H₂SO₄) while maintaining the temperature at or below 20°C.[3] Stir until all the solid has dissolved.

-

Cooling: Cool the resulting solution to a temperature range of 0°C to 12°C using an ice-salt bath.[3]

-

Nitration: Add the mixed nitric and sulfuric acid dropwise to the solution over a period of 1 to 5 hours.[3] The molar ratio of nitric acid to 4-acetamidobenzoic acid should be between 1:1 and 1.2:1.[3] It is critical to maintain the internal temperature of the reaction mixture between 0°C and 12°C throughout the addition to minimize the formation of by-products.[3]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-12°C for an additional 30-60 minutes to ensure the reaction goes to completion.[4]

-

Precipitation: Carefully pour the reaction mixture ("drown") into a beaker containing a large volume of crushed ice and water.[3][5] This will cause the product, this compound, to precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid cake thoroughly with copious amounts of cold distilled water to remove any residual acid.[4][5]

-

Drying: Dry the purified product in a vacuum oven. The final product is typically a beige to yellow crystalline powder.[5][6] An expected yield is in the range of 68-89%.[4][5]

Synthesis Workflow Diagram

Characterization

Once synthesized, the identity and purity of this compound are confirmed through various analytical techniques. These typically include determining its physical properties and analyzing its spectroscopic data.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the key characterization data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂O₅ | [6][7] |

| Molecular Weight | 224.17 g/mol | [6][7] |

| Appearance | Beige to yellow crystalline powder | [6] |

| Melting Point | 209 - 224 °C | [4][5][6][8] |

| ¹H NMR (DMSO-d₆) | δ 11.20 (s, 1H, -COOH), 8.69 (m, 1H, Ar-H), 8.54 (d, J=8.2 Hz, 1H, Ar-H), 8.17 (d, J=7.78 Hz, 1H, Ar-H), 7.81 (s, 1H, -NH), 2.54 (s, 3H, -CH₃) ppm | [5] |

| ¹³C NMR (CDCl₃) | δ 164.13, 154.56, 144.44, 143.14, 140.17, 137.36, 122.30, 120.40, 40.02, 39.23 ppm | [5] |

| IR (KBr) | 3480, 3376 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch, acid), 1650 cm⁻¹ (C=O stretch, amide I), 1602 cm⁻¹ (aromatic C=C stretch), 1344 cm⁻¹ (N-O stretch, nitro) | [5] |

Interpretation of Spectral Data

-

¹H NMR: The spectrum shows a singlet for the acidic proton around 11.20 ppm. The aromatic region displays complex signals corresponding to the three protons on the benzene ring. A singlet for the amide proton appears around 7.81 ppm, and a singlet for the methyl protons of the acetyl group is observed at approximately 2.54 ppm.[5]

-

IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The broad bands around 3400 cm⁻¹ are characteristic of the N-H stretch of the amide.[5] Two distinct carbonyl (C=O) stretching bands are visible: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide (~1650 cm⁻¹).[5] The strong absorption at ~1344 cm⁻¹ is indicative of the symmetric stretching of the nitro (NO₂) group.[5]

Characterization Workflow Diagram

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | High Purity | RUO [benchchem.com]

- 3. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 4. US3177247A - Preparation of this compound - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. echemi.com [echemi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | 1539-06-6 [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetamido-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 4-Acetamido-3-nitrobenzoic acid, a key intermediate in various synthetic and research applications.[1][2] This document outlines its core physicochemical properties, presents detailed experimental protocols for their determination, and offers a logical workflow for characterization.

Physicochemical Properties

This compound is an aromatic carboxylic acid derivative whose structure incorporates a carboxylic acid, a nitro group, and an acetamide group.[1] These functional groups dictate its physical and chemical properties, influencing its behavior in various solvents and its thermal characteristics.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that the melting point is reported as a range across different sources, which can be attributed to variations in purity and the specific analytical method employed.

| Property | Value | Source(s) |

| Molecular Formula | C9H8N2O5 | [3][4] |

| Molecular Weight | 224.17 g/mol | [3][4] |

| CAS Number | 1539-06-6 | [3][4] |

| Appearance | Beige to yellow crystalline powder | [3] |

| Melting Point | 209 – 224 °C | [3][4][5][6][7] |

| Specific Reported Ranges: | ||

| 219 °C | [3] | |

| 220-224 °C | [4][5][7] | |

| 212 to 219.5 °C | [6] | |

| 209-215 °C | [6] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on its chemical structure, a qualitative assessment can be made. The presence of a carboxylic acid group and amide functionality suggests potential solubility in polar organic solvents. Its aromatic nature may confer some solubility in less polar organic media, while the nitro group adds to its polarity.

Further empirical studies are required to establish a definitive solubility profile in common laboratory solvents such as water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

3.1. Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

-

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

-

Materials:

-

This compound (dry, powdered sample)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind the crystalline powder into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (e.g., around 190 °C).

-

Data Collection: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

3.2. Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

-

Objective: To quantify the concentration of this compound in a saturated solution at a specific temperature.

-

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a known volume of solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution (the solubility) based on the dilution factor and the measured concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound like this compound.

Workflow for Physicochemical Characterization.

References

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. US3177247A - Preparation of this compound - Google Patents [patents.google.com]

- 7. This compound | 1539-06-6 [chemicalbook.com]

4-Acetamido-3-nitrobenzoic Acid: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Acetamido-3-nitrobenzoic acid (CAS No. 1539-06-6), a functionalized aromatic compound utilized as a versatile synthetic intermediate in advanced chemical research, particularly in medicinal chemistry for the development of novel pharmaceutical candidates.[1] This document consolidates critical safety information to ensure its safe handling and use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₅ | [2][3][4] |

| Molecular Weight | 224.17 g/mol | [2][3][4] |

| Appearance | Beige to yellow crystalline powder | [3][5] |

| Melting Point | 220-224 °C | [5][6] |

| Boiling Point | 497.4 ± 40.0 °C at 760 mmHg | [3] |

| Flash Point | 254.6 ± 27.3 °C | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 1.03E-10 mmHg at 25°C | [3][5] |

| pKa | 3.62 ± 0.10 (Predicted) | [5] |

Hazard Identification and GHS Classification

This compound is classified as a skin sensitizer. The Globally Harmonized System (GHS) classification and associated hazard statements are crucial for understanding the potential risks.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[7] | Warning |

No other hazards have been classified for this substance.[7]

Toxicological Data

As of the date of this guide, specific quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available in the public domain.[7] Furthermore, detailed experimental protocols for toxicological studies specific to this compound have not been identified. Researchers should handle this substance with the care due to a compound with unknown toxicological properties beyond its classification as a skin sensitizer.

Experimental Workflows: Safety and Emergency Procedures

The following diagrams illustrate the standardized workflows for handling exposures and spills of this compound, based on the available Safety Data Sheet (SDS) information.[7]

Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Contaminated work clothing should not be allowed out of the workplace.[7]

-

Wear protective gloves, protective clothing, and eye/face protection.[7]

-

Handle in a well-ventilated place.[3]

-

Avoid contact with skin and eyes.[3]

-

Use non-sparking tools.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Recommended storage temperature is 2-8°C.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: A NIOSH-approved respirator is recommended if dust is generated.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 4-Acetamido-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its molecular architecture, featuring a benzoic acid core functionalized with both an acetamido and a nitro group, offers a versatile platform for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical transformations, making it a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1539-06-6 | [1] |

| Molecular Formula | C₉H₈N₂O₅ | [1] |

| Molecular Weight | 224.17 g/mol | [1] |

| Appearance | Beige to yellow crystalline powder | [2] |

| Melting Point | 219-224 °C | [2][3] |

| Boiling Point | 497.4 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 254.6 ± 27.3 °C | [2] |

| Refractive Index | 1.657 | [2] |

| Vapor Pressure | 1.03E-10 mmHg at 25°C | [2] |

| XLogP3 | 1.43 | [2] |

| PSA | 112 Ų | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the nitration of 4-acetamidobenzoic acid. Subsequently, the nitro group can be reduced to an amine, yielding 4-acetamido-3-aminobenzoic acid, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of this compound[4][5][6]

This protocol is based on the electrophilic nitration of 4-acetamidobenzoic acid.

Materials:

-

4-Acetamidobenzoic acid

-

Nitric acid (e.g., 83.6%)

-

Sulfuric acid

-

Ice

Procedure:

-

Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (7.2 mol, 83.6%).

-

Prepare a nitrating mixture of two parts sulfuric acid and one part nitric acid.

-

Cool the solution of 4-acetamidobenzoic acid to 4-8°C using an ice bath.

-

Slowly add the nitrating mixture to the cooled solution over a period of 30 minutes, maintaining the temperature between 4-8°C.

-

After the addition is complete, pour the reaction mixture over ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound as a pale yellow powder.

-

The product can be further purified by recrystallization from ethanol.

Yield: 68% Melting Point: 209-212°C

Experimental Protocol: Reduction of this compound to 4-acetamido-3-aminobenzoic acid[4]

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride (SnCl₂)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, mix this compound (1.5 g, 6.7 mmol) with tin(II) chloride (10 g, 52.7 mmol) in ethanol (40 ml).

-

Add concentrated HCl dropwise to the mixture until a clear solution is formed.

-

Stir the mixture for 1 hour at room temperature.

-

Reflux the mixture for 2-3 hours at 80-90°C. During reflux, add a few drops of concentrated HCl to maintain acidic conditions.

-

Upon completion of the reaction (monitored by TLC), cool the mixture.

-

Separate the product by washing with a brine solution and extracting with ethyl acetate.

-

Dry the organic phase and evaporate the solvent to yield 4-acetamido-3-aminobenzoic acid.

Yield: 58% Melting Point: 215-218°C ¹H-NMR (300 MHz, DMSO-d6) δ ppm: 10.53 (s, 1H), 8.54 (d, J = 8.1 Hz, 2H), 8.17 (s, 1H), 7.84 (d, J = 8.6 Hz, 1H), 7.10 (s, 1H), 3.46 (s, 2H), 2.03 (s, 3H).[4] IR (KBr) cm⁻¹: 3466, 3156, 3309, 1710, 1667, 1588.[4]

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily as precursors for the synthesis of enzyme inhibitors.

Neuraminidase Inhibitors

Derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle.[4][5] The structure-activity relationship (SAR) studies of neuraminidase inhibitors have shown that a carboxylic acid and an acetamido group on an aromatic ring are important for activity.[4] The 4-acetamido-3-aminobenzoic acid scaffold provides a valuable starting point for the design of novel neuraminidase inhibitors.

The general approach involves the synthesis of Schiff base derivatives by reacting 4-acetamido-3-aminobenzoic acid with various aldehydes.[4] These derivatives have shown promising inhibitory action against microbial neuraminidase.[4]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic pathway from 4-acetamidobenzoic acid to 4-acetamido-3-aminobenzoic acid.

Caption: Synthetic route to 4-acetamido-3-aminobenzoic acid.

Mechanism of Action: Neuraminidase Inhibition

While a specific signaling pathway is not directly modulated by this compound itself, its derivatives function as enzyme inhibitors. The following diagram illustrates the conceptual mechanism of neuraminidase inhibition.

Caption: Conceptual diagram of neuraminidase inhibition.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate with significant potential in drug discovery and development. Its established synthetic protocols and the biological activity of its derivatives, particularly as neuraminidase inhibitors, make it a compound of high interest for medicinal chemists and pharmaceutical researchers. Further exploration of derivatives based on this scaffold could lead to the development of novel therapeutic agents.

References

Spectroscopic and Structural Analysis of 4-Acetamido-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 4-Acetamido-3-nitrobenzoic acid (ANBA), a key intermediate in synthetic organic and medicinal chemistry. This document collates available experimental and theoretical data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to support researchers in their analytical and synthetic endeavors.

Core Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections present the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

An experimental ¹H NMR spectrum for this compound has been reported in the literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -COOH | 11.20 | Singlet | - | 1H |

| Aromatic H | 8.69 | Multiplet | - | 1H |

| Aromatic H | 8.54 | Doublet | 8.2 | 1H |

| Aromatic H | 8.17 | Doublet | 7.78 | 1H |

| -NH- | 7.81 | Singlet | - | 1H |

| -CH₃ | 2.54 | Singlet | - | 3H |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

¹³C NMR (Carbon NMR) Data

As of the latest literature review, experimental ¹³C NMR data for this compound has not been explicitly reported. However, predicted ¹³C NMR data provides valuable insight into the expected chemical shifts.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~167 |

| C=O (Amide) | ~169 |

| Aromatic C-COOH | ~132 |

| Aromatic C-NH | ~139 |

| Aromatic C-NO₂ | ~135 |

| Aromatic C-H | ~125, ~128, ~129 |

| -CH₃ | ~24 |

Note: These are predicted values and may vary from experimental results.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The experimental IR data for this compound is summarized below.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3480, 3376 | N-H Stretch (Amide) | Strong |

| 1710 | C=O Stretch (Carboxylic Acid) | Strong |

| 1650 | C=O Stretch (Amide I) | Strong |

| 1602 | C=C Stretch (Aromatic) | Medium |

| 1344 | N=O Stretch (Nitro group) | Strong |

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.0506 |

| [M+Na]⁺ | 247.0325 |

| [M-H]⁻ | 223.0360 |

| [M]⁺ | 224.0428 |

M = Molecular Weight (224.17 g/mol )

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized experimental protocols applicable to the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the Free Induction Decay (FID) using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Collection :

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis :

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.

-

For analysis of the deprotonated molecule ([M-H]⁻), a basic additive like ammonium hydroxide may be added to the solvent. For the protonated molecule ([M+H]⁺), an acidic additive like formic acid can be used.

-

Filter the final solution through a 0.2 µm syringe filter into an appropriate autosampler vial.

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Negative ion mode is typically preferred for carboxylic acids to observe the [M-H]⁻ ion.

-

-

Data Analysis :

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the isotopic pattern of the molecular ion to aid in confirming the elemental formula.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques provide complementary information for the complete structural elucidation of the molecule.

Caption: Interrelationship of spectroscopic data for the structural confirmation of this compound.

References

A Technical Guide to 4-Acetamido-3-nitrobenzoic Acid for Chemical Researchers

For immediate use by researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Acetamido-3-nitrobenzoic acid, a key chemical intermediate. This guide details its commercial availability, physicochemical properties, and critical experimental protocols for its application in synthetic chemistry.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, ensuring its suitability for sensitive synthetic applications. Below is a summary of representative suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Scimplify | 61-27-2 | C₉H₈N₂O₅ | 224.17 | Not specified |

| GIHI CHEMICALS CO.,LIMITED | 1539-06-6 | C₉H₈N₂O₅ | 224.17 | >99% |

| J&K Scientific | 1539-06-6 | C₉H₈N₂O₅ | 224.17 | 98% |

| Srigen Lifesciences | Not specified | Not specified | Not specified | Not specified |

| Basr Fine Chemicals | Not specified | Not specified | Not specified | 98% |

| SynthoCascade Research Labs | Not specified | Not specified | Not specified | 98% |

| Syn Finechem Laboratories | Not specified | Not specified | Not specified | 98% |

| JSK Chemicals | Not specified | Not specified | Not specified | 95% |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key physical and chemical data.

| Property | Value | Reference |

| CAS Number | 1539-06-6 | [1] |

| Molecular Formula | C₉H₈N₂O₅ | [1] |

| Molecular Weight | 224.17 g/mol | [1] |

| Appearance | Beige to yellow crystalline powder | [1] |

| Melting Point | 219-224 °C | [1][2] |

| Boiling Point | 497.4 ± 40.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | Not available | |

| Solubility | Soluble in ether. | [3] |

| InChI Key | BRQIMWBIZLRLSV-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)C(=O)O)N+(=O)O- | [2] |

Experimental Protocols and Synthetic Utility

This compound is a versatile building block in organic synthesis, primarily utilized for its reactive functional groups that allow for a variety of chemical transformations. Key reactions include the reduction of the nitro group to an amine and the hydrolysis of the acetamido group. These transformations open pathways to a wide range of more complex molecules, including precursors for neuraminidase inhibitors and other pharmaceutically relevant scaffolds.

Synthesis of this compound via Nitration

The industrial preparation of this compound is typically achieved through the nitration of 4-acetamidobenzoic acid. The following protocol is based on established patent literature.[4]

Reaction Scheme:

Methodology:

-

Dissolution: Dissolve 4-acetamidobenzoic acid in aqueous nitric acid (70-84% by weight) while maintaining the temperature between 0 °C and 25 °C.[4]

-

Nitration: Adjust the nitric acid concentration of the solution to 89-93% by weight. Maintain the reaction mass at a temperature between 0 °C and 25 °C until mononitration is complete.[4]

-

Work-up: Drown the reaction mass in ice water to precipitate the product.[4]

-

Isolation: Filter the pale yellow precipitate and wash with water. The product can be dried to yield this compound.[4]

Reduction of the Nitro Group

A key transformation of this compound is the reduction of its nitro group to form 4-acetamido-3-aminobenzoic acid, a valuable intermediate for the synthesis of various bioactive molecules, including neuraminidase inhibitors.[5]

Reaction Scheme:

Methodology:

-

Reactant Mixture: In a suitable flask, mix this compound (1.5g, 3.4 mmol) with tin(II) chloride (10g, 61.9 mmol) in ethanol (40 ml).[5]

-

Acidification: Add concentrated hydrochloric acid to the mixture until a clear solution is formed.[5]

-

Reaction: Stir the mixture for 1 hour at room temperature, then reflux for 2-3 hours at 80-90 °C. During the reflux, add a few drops of concentrated HCl to maintain acidic conditions.[5]

-

Work-up and Isolation: After cooling, the product, 4-acetamido-3-aminobenzoic acid, can be isolated. The yield for this reaction is reported to be 58%.[5]

Hydrolysis of the Acetamido Group

The acetamido group can be hydrolyzed to yield 4-amino-3-nitrobenzoic acid. This can be achieved without the isolation of the nitrated product from the synthesis reaction mass.[4]

Reaction Scheme:

Methodology:

-

Reaction Setup: Following the nitration of 4-acetamidobenzoic acid and drowning the reaction mass in water, the resulting aqueous slurry of this compound is used directly.[4]

-

Hydrolysis: Heat the slurry to a temperature of 90-95 °C for approximately 2 hours.[4]

-

Isolation: After cooling, filter the bright yellow 4-amino-3-nitrobenzoic acid, wash it with water, and dry.[4]

Application in Multi-Step Synthesis: A Precursor to Neuraminidase Inhibitors

The reduced form of this compound is a key intermediate in the synthesis of novel neuraminidase inhibitors. The following workflow illustrates its use in the preparation of Schiff base derivatives, which have shown potential as antimicrobial agents.[5]

Workflow for the Synthesis of Schiff Base Derivatives:

This workflow highlights the journey from a simple starting material, p-aminobenzoic acid, to the target intermediate, this compound. This intermediate is then transformed into a key precursor for the synthesis of a library of Schiff base derivatives, which are subsequently evaluated for their biological activity. This exemplifies the importance of this compound as a versatile scaffold in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Acetamido-3-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamido-3-nitrobenzoic acid is a valuable chemical intermediate used in the synthesis of more complex molecules, including pharmaceuticals like quinoxaline compounds and potential influenza neuraminidase inhibitors.[1][2] Its structure is also useful for studying biochemical pathways and as a laboratory reagent for exploring new synthetic routes.[3]

The synthesis from p-aminobenzoic acid is a well-established two-step process. The first step involves the protection of the highly reactive amino group via acetylation. This prevents oxidation during the subsequent nitration step and helps direct the incoming nitro group to the desired position on the aromatic ring. The second step is the controlled nitration of the acetylated intermediate to yield the final product. This document provides detailed protocols for this synthetic route, emphasizing safety and procedural control.

Overall Reaction Scheme

The synthesis proceeds in two main steps: acetylation followed by nitration.

Caption: Two-step synthesis of this compound.

Physicochemical Data of Compounds

The properties of the starting material, intermediate, and final product are summarized below.

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| p-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ | 137.14 | 187-189 |

| 4-Acetamidobenzoic acid | 556-08-1 | C₉H₉NO₃ | 179.17 | 255-258 |

| This compound | 1539-06-6 | C₉H₈N₂O₅ | 224.17 | 220-224[2] |

Experimental Protocols

Part 1: Acetylation of p-Aminobenzoic Acid

This step protects the amino group as an acetamide to prevent oxidation and control regioselectivity during nitration. The procedure is adapted from established acetylation methods for similar aromatic amines.[4][5]

Materials and Reagents:

-

p-Aminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker)

-

Magnetic stirrer and heat source

-

Vacuum filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of p-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle heating may be required for complete dissolution.

-

To the stirred solution, cautiously add 1.2 molar equivalents of acetic anhydride dropwise.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 250 mL of ice-cold deionized water while stirring continuously to precipitate the product.

-

Collect the white precipitate (4-acetamidobenzoic acid) by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove residual acetic acid.

-

Recrystallize the crude product from an ethanol/water mixture to obtain purified 4-acetamidobenzoic acid.

-

Dry the product completely before proceeding to the next step.

Part 2: Nitration of 4-Acetamidobenzoic Acid

This is a highly exothermic reaction that requires strict temperature control to ensure safety and prevent the formation of byproducts.[6] The protocol is based on established industrial and laboratory procedures.[1][7]

Materials and Reagents:

-

4-Acetamidobenzoic acid (from Part 1)

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice and salt for a cooling bath

-

Standard laboratory glassware (beakers, dropping funnel)

-

Magnetic stirrer

-

Thermometer

Procedure:

-

In a 250 mL beaker, carefully add the desired amount of 4-acetamidobenzoic acid to concentrated sulfuric acid (a ratio of 20-30 parts of the acid to 100 parts of total sulfuric acid is recommended).[1] Stir until dissolved, keeping the temperature below 20°C.

-

Cool the resulting solution to between 0°C and 5°C using an ice-salt bath.

-

In a separate flask, prepare the nitrating mixture by cautiously adding one part concentrated nitric acid to two parts concentrated sulfuric acid.[1] Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid. Crucially, maintain the reaction temperature between 0°C and 12°C throughout the addition. [1] The addition should take place over 1 to 2 hours.[1]

-

After the addition is complete, continue stirring the mixture at 8°C to 12°C for an additional 2 hours to ensure the reaction goes to completion.[1]

-

Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 1900 parts of water for a 135-part starting material reaction) with vigorous stirring.[1] This process is known as "drowning."

-

A pale-yellow precipitate of this compound will form.

-

Collect the product by vacuum filtration.

-

Wash the solid extensively with cold deionized water until the washings are neutral to pH paper.

-

Dry the purified product. The expected melting point is in the range of 212-224°C.[2][8]

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

Handling the reagents for this synthesis, particularly for the nitration step, requires strict adherence to safety protocols to mitigate risks.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves.[9][10] All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of toxic fumes.[10]

-

Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[11] They are also strong oxidizing agents.[11] Handle with extreme care and ensure an eyewash station and safety shower are readily accessible.[9][11]

-

Nitration Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway or explosions if not properly controlled.[6][12] Never deviate from the specified temperature range. The addition of the nitrating mixture must be slow and controlled.

-

Spill Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) available before starting the experiment.[9]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately.[11] Seek medical attention.

-

By implementing robust safety measures and maintaining precise control over reaction conditions, the synthesis of this compound can be performed safely and efficiently.

References

- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. vapourtec.com [vapourtec.com]

- 7. rjptonline.org [rjptonline.org]

- 8. US3177247A - Preparation of this compound - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. ehs.com [ehs.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Application Note: Synthesis of 4-Acetamido-3-nitrobenzoic Acid

Introduction The nitration of 4-acetamidobenzoic acid is a crucial electrophilic aromatic substitution reaction for the synthesis of 4-acetamido-3-nitrobenzoic acid. This product serves as a valuable intermediate in the development of various pharmaceuticals and other fine chemicals. The acetamido group is a moderately activating ortho-, para-director, while the carboxylic acid group is a meta-directing deactivator. The position of nitration is therefore directed to the position ortho to the activating acetamido group and meta to the deactivating carboxylic acid group. This protocol details a reliable method for the synthesis, purification, and characterization of this compound, emphasizing safety and control over reaction conditions to ensure a high-purity product.

Data Presentation

The following table summarizes the key quantitative parameters for the nitration of 4-acetamidobenzoic acid, providing a comparative overview of the reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 4-Acetamidobenzoic Acid | [1][2][3] |

| Nitrating Agent | Mixed Acid (Concentrated H₂SO₄ and Concentrated HNO₃) | [1][3] |

| Molar Ratio (HNO₃:Start) | 1.0 to 1.2 moles of HNO₃ per mole of 4-acetamidobenzoic acid | [1] |

| Solvent/Medium | Concentrated Sulfuric Acid (86-92%) | [1] |

| Reaction Temperature | 0°C to 12°C | [1] |

| Addition Time | 1 to 5 hours | [1] |

| Stirring Time (Post-Addition) | 2 hours | [1] |

| Product Yield | 68% - 89% | [2][3] |

| Product Melting Point | 209°C - 219.5°C | [2] |

| Product Appearance | Pale yellow solid | [2][3] |

Experimental Protocol

This protocol provides a detailed methodology for the nitration of 4-acetamidobenzoic acid to produce this compound.

Materials:

-

4-Acetamidobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

1. Preparation of the 4-Acetamidobenzoic Acid Solution: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a volume of concentrated sulfuric acid. b. Begin cooling the flask in an ice-salt bath to bring the temperature of the acid down to approximately 0°C. c. Slowly and in portions, add the 4-acetamidobenzoic acid to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10°C during the addition to prevent premature reactions.[4] Continue stirring until all the solid has dissolved.

2. Preparation of the Nitrating Mixture: a. In a separate beaker or flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1 part nitric acid to 2 parts sulfuric acid).[1][3] b. This mixing process is highly exothermic. The mixture must be prepared in an ice bath and allowed to cool thoroughly before use.

3. Nitration Reaction: a. Transfer the cold nitrating mixture to a dropping funnel placed on the central neck of the three-necked flask. b. Add the nitrating mixture dropwise to the stirred solution of 4-acetamidobenzoic acid.[4] c. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 12°C.[1] Use the ice-salt bath to manage the temperature effectively. The addition should typically take between 1 to 2 hours.[1] d. After the addition is complete, allow the reaction mixture to continue stirring in the cold bath for an additional 2 hours to ensure the reaction goes to completion.[1]

4. Product Isolation (Work-up): a. Prepare a large beaker containing a significant amount of crushed ice and cold deionized water. b. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[1][2][4] This process, known as "drowning" or quenching, will stop the reaction and cause the solid product to precipitate. c. Allow the ice to melt completely while continuing to stir the slurry. d. Collect the pale yellow precipitate by vacuum filtration using a Büchner funnel.[3][4] e. Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acids.[2] f. Allow the product to air-dry on the filter funnel or transfer it to a watch glass for drying in a desiccator or a low-temperature oven.

5. Characterization: a. Determine the final mass of the dried this compound and calculate the percentage yield. b. Measure the melting point of the product. The literature value for the melting point is in the range of 209-219.5°C; a sharp melting point within this range is indicative of high purity.[2]

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Caption: Chemical transformation during the nitration of 4-acetamidobenzoic acid.

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 4-Acetamido-3-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a carboxylic acid, a nitro group, and an acetamido group, allows for a variety of selective chemical transformations.[1][2] The presence of these distinct functional handles makes it an invaluable precursor in the synthesis of complex molecules, particularly in the development of pharmaceuticals, dyes, and advanced materials.[1][2][3] The electron-withdrawing nitro group and the modulating acetamido group influence the reactivity of the benzene ring, while the carboxylic acid provides a key site for derivatization.[1] This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.

Application Notes

This compound is a pivotal intermediate primarily used for the synthesis of various substituted aminobenzoic acid derivatives, which are themselves critical precursors for more complex molecules. The main applications revolve around the selective transformation of its acetamido and nitro groups.

Synthesis of 4-Amino-3-nitrobenzoic Acid via Hydrolysis

A primary application of this compound is its conversion to 4-amino-3-nitrobenzoic acid. This is achieved through the hydrolysis of the acetamido group to a primary amine.[3] This transformation is significant because 4-amino-3-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals and azo dyes.[4] The presence of the amino and nitro groups on the same aromatic ring makes it a valuable precursor for creating complex heterocyclic systems.[4] For instance, 4-amino-3-nitrobenzoic acid can be used in diazotization reactions to produce a range of colorants for the textile industry.[4]

Synthesis of 4-Acetamido-3-aminobenzoic Acid via Reduction

The selective reduction of the nitro group in this compound to a primary amine yields 4-acetamido-3-aminobenzoic acid.[1][5] This reaction is a cornerstone in the synthesis of ortho-diamino aromatic compounds, which are essential for the construction of various heterocyclic systems.[1] The resulting 4-acetamido-3-aminobenzoic acid is a direct precursor for the synthesis of Schiff bases by reacting it with various aldehydes.[5]

Precursor for Heterocyclic Compounds

Derivatives of this compound are widely used in the synthesis of heterocyclic compounds, most notably quinoxalines and benzimidazoles.

-

Quinoxalines: After hydrolysis of the acetamido group and reduction of the nitro group to yield 3,4-diaminobenzoic acid, this intermediate can be condensed with 1,2-dicarbonyl compounds to form quinoxaline derivatives.[1][3] Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are components of several pharmacologically active compounds, including antibiotics and anticancer agents.[6][7] For example, 3,4-diaminobenzoic acid can be condensed with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid.[3]

-

Benzimidazoles: The ortho-phenylenediamine structure of 3,4-diaminobenzoic acid (derived from this compound) is the key structural motif for the synthesis of benzimidazoles. The condensation of ortho-phenylenediamines with carboxylic acids or their derivatives is a classic and widely used method for forming the benzimidazole ring system.[8][9]

Intermediate for Pharmaceuticals and Dyes

This compound and its derivatives are crucial intermediates in the production of active pharmaceutical ingredients (APIs) and dyes.[2][3] The ability to selectively manipulate the functional groups allows for the creation of a diverse range of molecular architectures for structure-activity relationship (SAR) studies in drug discovery.[1] In the dye industry, the amino and nitro functionalities are precursors for the synthesis of azo dyes, which are important for their vibrant colors and stability.[4]

Data Presentation

The following table summarizes the quantitative data for the key synthetic transformations involving this compound.

| Reaction | Starting Material | Key Reagents | Temperature | Time | Product | Yield (%) | Melting Point (°C) | Reference |

| Nitration | 4-Acetamidobenzoic acid | HNO₃, H₂SO₄ | 4-8°C | 1 hour | This compound | 68% | 209-212°C | [5] |

| Nitration | 4-Acetamidobenzoic acid | 83.6% HNO₃, then 96% H₂SO₄ | 10-15°C | 1 hour | This compound | 89% | 212-219.5°C | [10] |

| Hydrolysis | This compound | Drowned slurry in water | 90-95°C | ~2 hours | 4-Amino-3-nitrobenzoic acid | High | 287.5-290°C | [10] |

| Reduction | This compound | SnCl₂, conc. HCl, Ethanol | 80-90°C (Reflux) | 2-3 hours | 4-Acetamido-3-aminobenzoic acid | 58% | 215-218°C | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Acetamidobenzoic Acid[5]

This protocol details the nitration of 4-acetamidobenzoic acid to produce this compound.

Materials:

-

4-Acetamidobenzoic acid (0.05 mol)

-

Nitric acid (83.6%, 7.2 mol)

-

Mixed acid (2 parts sulfuric acid, 1 part nitric acid)

-

Ice water

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 4-acetamidobenzoic acid (0.05 mol) in nitric acid (83.6%).

-

Cool the solution in an ice bath to maintain a temperature of 4-8°C.

-

Slowly add a mixture of two parts sulfuric acid and one part nitric acid to the solution over a period of 30 minutes, ensuring the temperature does not exceed 8°C.

-

Stir the resulting reddish-brown solution for one hour at 4-8°C.

-

Pour the reaction mixture into 100 parts of ice water to precipitate the product.

-

Filter the precipitate and wash it with 200 parts of distilled water.

-

Dry the product. For further purification, recrystallize from ethanol to obtain this compound as a pale yellow powder.

Protocol 2: Synthesis of 4-Amino-3-nitrobenzoic Acid via Hydrolysis[10]

This protocol describes the hydrolysis of this compound to 4-amino-3-nitrobenzoic acid. This can be performed directly from the nitration reaction mixture without isolating the intermediate.

Materials:

-

Aqueous slurry of this compound (from nitration reaction)

-

Water

Procedure:

-

Take the aqueous slurry of this compound obtained after drowning the nitration reaction mass in water.

-

Heat the slurry to a temperature of 90-95°C for approximately 2 hours to effect deacetylation.

-

Cool the slurry to room temperature.

-

Filter the resulting bright yellow 4-amino-3-nitrobenzoic acid.

-

Wash the product with water and dry.

Protocol 3: Synthesis of 4-Acetamido-3-aminobenzoic Acid via Reduction[5]

This protocol details the reduction of the nitro group of this compound using tin(II) chloride.

Materials:

-

This compound (1.5 g, 3.4 mmol)

-

Tin(II) chloride (SnCl₂) (10 g, 61.9 mmol)

-

Ethanol (40 ml)

-

Concentrated Hydrochloric acid (HCl)

-

Brine solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, mix this compound (1.5 g) and SnCl₂ (10 g) in ethanol (40 ml).

-

Add concentrated HCl dropwise to the mixture until a clear solution is formed.

-

Stir the mixture for 1 hour at room temperature.

-

Reflux the mixture for 2-3 hours at 80-90°C. During the reflux, add 4-5 drops of concentrated HCl for acidification.

-

After reflux, a pale yellow clear solution of 4-acetamido-3-aminobenzoic acid is formed.

-

Separate the product from the reaction mixture using a brine solution and wash with ethyl acetate.

-

The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

References

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. rjptonline.org [rjptonline.org]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. mtieat.org [mtieat.org]

- 10. US3177247A - Preparation of this compound - Google Patents [patents.google.com]

Application Notes: 4-Acetamido-3-nitrobenzoic Acid as a Pharmaceutical Intermediate

Introduction

4-Acetamido-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in pharmaceutical research and development. Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group, offers multiple reactive sites for synthetic transformations. This versatility allows for the construction of complex molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. These application notes detail its use in the synthesis of potential neuraminidase inhibitors and as a precursor for iodinated X-ray contrast agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1539-06-6 | [1][2] |

| Molecular Formula | C₉H₈N₂O₅ | [1][2] |

| Molecular Weight | 224.17 g/mol | [1][2] |

| Appearance | Beige to yellow crystalline powder | [1] |

| Melting Point | 220-224 °C | [2][3] |

| Boiling Point | 497.4±40.0 °C at 760 mmHg | [1] |

| Density | 1.5±0.1 g/cm³ | [1] |

Application Note 1: Synthesis of Schiff Base Derivatives as Potential Neuraminidase Inhibitors

The enzyme neuraminidase is a key target for anti-influenza drugs, as it facilitates the release of new virus particles from infected cells.[4][5] this compound serves as a precursor to 4-acetamido-3-aminobenzoic acid, a core scaffold for synthesizing Schiff base derivatives that have been investigated as potential neuraminidase inhibitors.[6] The synthesis involves the selective reduction of the nitro group to an amine, followed by condensation with various aldehydes.

Synthetic Workflow

The overall process involves a two-step synthesis from the starting intermediate to the final Schiff base compounds.

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.[6]

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and tin(II) chloride (SnCl₂, ~18 eq) in ethanol (approx. 26 mL per 1.5 g of starting material).

-

Acidification: Add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture until a clear solution is obtained.

-

Initial Stirring: Stir the mixture for 1 hour at room temperature.

-

Reflux: Heat the mixture to reflux (80-90 °C) for 2-3 hours. During reflux, add a few more drops of concentrated HCl to maintain acidic conditions.

-

Work-up: After cooling, the reaction mixture is separated using a brine solution and washed with ethyl acetate.

-

Purification: The product, 4-acetamido-3-aminobenzoic acid, is purified and its formation can be monitored by Thin-Layer Chromatography (TLC) using an ethyl acetate:methanol (6:4) mobile phase.[6]

| Parameter | Value | Reference |

| Starting Material | This compound (1.5 g, 6.7 mmol) | [6] |

| Reagents | SnCl₂ (10 g, 52.7 mmol), Ethanol (40 mL), conc. HCl | [6] |

| Reaction Time | 3-4 hours | [6] |

| Yield | 58% | [6] |

| Melting Point | 215-218 °C | [6] |

Protocol 2: General Procedure for Schiff Base Formation

This protocol describes the condensation of the synthesized amine with an aldehyde.[6]

-

Reactant Preparation: Dissolve an equimolar amount of 4-acetamido-3-aminobenzoic acid and the desired aldehyde in ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture while stirring at room temperature.

-

Reflux: Heat the reaction mixture to reflux (80-90 °C) for 4-5 hours.

-

Isolation: Cool the mixture in an ice bath. Transfer the mixture to a separatory funnel and wash with an aqueous solution and ethyl acetate.

-

Drying: Treat the organic phase with anhydrous sodium sulfate to remove residual water.

-

Purification: Concentrate the organic phase to obtain the crude Schiff base product, which can be further purified by recrystallization.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors function by blocking the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of host cells. This action traps newly formed viral particles on the cell surface, inhibiting their release and propagation.[5][7]

Application Note 2: Intermediate for Iodinated X-Ray Contrast Agents

Iodinated contrast agents are essential in medical imaging for enhancing the visibility of internal structures under X-ray radiation.[8] These agents are typically based on a tri-iodinated benzoic acid core.[9][10] this compound can be converted through a multi-step synthesis into key iodinated intermediates suitable for developing such contrast agents.

Synthetic Workflow

The proposed pathway involves hydrolysis of the acetamido group, followed by a Sandmeyer-type reaction to introduce iodine onto the aromatic ring. Further iodination would be required to produce the final tri-iodinated product.

Experimental Protocols

Protocol 3: Hydrolysis of this compound

This protocol describes the conversion of the acetamido group to a primary amine via acid-catalyzed hydrolysis.[11]

-

Reaction Setup: Prepare an aqueous slurry of this compound.

-

Heating: Heat the slurry to 90-95 °C for approximately 2 hours. This step is often performed directly after the nitration synthesis of the starting material without its isolation.[11]

-

Cooling & Isolation: Cool the reaction mixture.

-

Filtration: Filter the cooled slurry to collect the precipitated product, 4-amino-3-nitrobenzoic acid.

-

Washing & Drying: Wash the solid product with water and dry to obtain the bright yellow final product.

| Parameter | Value | Reference |

| Reaction Temperature | 90-95 °C | [11] |

| Reaction Time | ~2 hours | [11] |

| Product | 4-Amino-3-nitrobenzoic acid | [11] |

| Product Melting Point | 287.5-290 °C | [11] |

Protocol 4: Synthesis of 4-Iodo-3-nitrobenzoic acid

This protocol is based on the diazotization of the closely related 4-amino-3-nitrobenzoic acid, followed by iodination.

-

Initial Mixture: In a reaction flask, add 4-amino-3-nitrobenzoic acid (1.0 eq), water, and concentrated hydrochloric acid.

-

Cooling: Cool the stirred mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.5 eq) dropwise, maintaining the temperature below 5 °C. Continue stirring at this temperature for 1 hour after addition is complete.

-

Iodination: Slowly add an aqueous solution of potassium iodide (KI, 2.0 eq) dropwise at 0-5 °C.

-